molecular formula C22H22Cl2N4O5S2 B2491057 2-({5-[2-(2,4-dichlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 887209-22-5

2-({5-[2-(2,4-dichlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2491057
CAS No.: 887209-22-5
M. Wt: 557.46
InChI Key: YJDGSAYRIBOBTI-UHFFFAOYSA-N
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Description

2-({5-[2-(2,4-dichlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, dichlorophenoxy group, and dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(2,4-dichlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction forms 2-amino-1,3,4-thiadiazole.

    Attachment of the Dichlorophenoxy Group: The 2-amino-1,3,4-thiadiazole is then reacted with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the 2-(2,4-dichlorophenoxy)acetamido derivative.

    Formation of the Final Compound: The final step involves the reaction of the 2-(2,4-dichlorophenoxy)acetamido derivative with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a suitable catalyst such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-({5-[2-(2,4-dichlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through inhibition or activation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[2-(2,4-dichlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioactivity, or reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4O5S2/c1-31-17-5-3-13(9-18(17)32-2)7-8-25-20(30)12-34-22-28-27-21(35-22)26-19(29)11-33-16-6-4-14(23)10-15(16)24/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,25,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDGSAYRIBOBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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